molecular formula C26H21ClN4O4 B11204210 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11204210
M. Wt: 488.9 g/mol
InChI Key: DJANJHHQKJAWHP-UHFFFAOYSA-N
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Description

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a chlorophenyl group, a pyrimido[1,2-a]benzimidazole core, and a dimethoxyphenylacetamide moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the pyrimido group: This step involves cyclization reactions to form the pyrimido[1,2-a]benzimidazole structure.

    Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Formation of the acetamide moiety: This involves acylation reactions using acetic anhydride or acetyl chloride.

    Introduction of the dimethoxyphenyl group: This step can be achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases like cancer, infections, and neurological disorders.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex organic molecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,5-dimethoxyphenyl)acetamide can be compared with other benzimidazole derivatives, such as:

    Albendazole: Used as an anthelmintic drug.

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

    Mebendazole: Another anthelmintic drug with a similar benzimidazole core.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.

Properties

Molecular Formula

C26H21ClN4O4

Molecular Weight

488.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C26H21ClN4O4/c1-34-18-10-11-23(35-2)20(13-18)28-24(32)15-30-21-8-3-4-9-22(21)31-25(33)14-19(29-26(30)31)16-6-5-7-17(27)12-16/h3-14H,15H2,1-2H3,(H,28,32)

InChI Key

DJANJHHQKJAWHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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